6-Chloro-5-cyano-2-methylnicotinic acid

Description

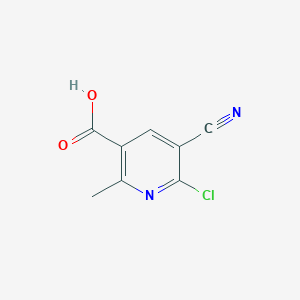

6-Chloro-5-cyano-2-methylnicotinic acid (CAS: 898227-78-6) is a substituted nicotinic acid derivative with the molecular formula C₈H₅ClN₂O₂ and a molecular weight of 196.59 g/mol. It features a pyridine ring substituted with chloro (Cl), cyano (CN), and methyl (CH₃) groups at positions 6, 5, and 2, respectively. This compound is primarily utilized as a pharmaceutical intermediate due to its reactive functional groups, which enable diverse synthetic modifications .

Properties

CAS No. |

898227-78-6 |

|---|---|

Molecular Formula |

C8H5ClN2O2 |

Molecular Weight |

196.59 g/mol |

IUPAC Name |

6-chloro-5-cyano-2-methylpyridine-3-carboxylic acid |

InChI |

InChI=1S/C8H5ClN2O2/c1-4-6(8(12)13)2-5(3-10)7(9)11-4/h2H,1H3,(H,12,13) |

InChI Key |

QSKFTQUGSUMVFH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C(=N1)Cl)C#N)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-cyano-2-methylnicotinic acid typically involves multi-step reactions starting from readily available precursorsThe final step involves the hydrolysis of the nitrile group to form the carboxylic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-cyano-2-methylnicotinic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under basic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Chloro-5-cyano-2-methylnicotinic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Chloro-5-cyano-2-methylnicotinic acid involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways. The cyano and chlorine groups play a crucial role in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Key Properties :

- Storage : Requires an inert atmosphere and refrigeration (2–8°C) to maintain stability.

- Safety : Classified with hazard statements H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation). Precautionary measures include thorough skin/eye washing and medical consultation upon exposure .

Comparison with Structural Analogs

The following table and analysis highlight critical differences between 6-chloro-5-cyano-2-methylnicotinic acid and its structural analogs.

Table 1: Structural and Functional Comparison

Structural and Reactivity Differences

Substituent Effects: Cyano Group: The cyano group in this compound is electron-withdrawing, enhancing reactivity in nucleophilic substitutions and coupling reactions. This contrasts with analogs like 6-chloro-2-methylnicotinic acid, which lack this group and exhibit reduced versatility . Fluorine vs. Cyano: 6-Chloro-5-fluoronicotinic acid replaces cyano with fluorine, increasing electronegativity but reducing opportunities for cyano-specific reactions (e.g., hydrolysis to carboxylic acids) . Hydroxy Group: 5-Chloro-2-hydroxy-6-methylnicotinic acid’s hydroxyl group improves aqueous solubility, making it suitable for formulations requiring higher bioavailability .

Derivatives and Synthetic Utility: Esters and Acid Chlorides: Derivatives like ethyl 6-chloro-5-cyano-2-methylnicotinate (CAS: 303146-25-0) and 6-chloro-5-cyano-2-methylnicotinoyl chloride (CAS: 919354-27-1) are key intermediates for drug synthesis.

Research and Development Trends

- Structural Optimization: Recent studies focus on modifying substituents to balance reactivity and safety. For example, replacing cyano with fluorine in 6-chloro-5-fluoronicotinic acid reduces toxicity while retaining electronic effects .

- Derivative Synthesis : Ethyl esters of the target compound (e.g., ethyl 5,6-dichloro-2-methylnicotinate) are explored for improved pharmacokinetics in prodrug designs .

Biological Activity

6-Chloro-5-cyano-2-methylnicotinic acid (CAS number 898227-78-6) is a derivative of nicotinic acid, characterized by the presence of a chlorine atom and a cyano group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, supported by data tables and findings from various studies.

Chemical Structure and Properties

The molecular formula for this compound is C₈H₅ClN₂O₂, with a molecular weight of 196.59 g/mol. The compound's structure includes significant functional groups that contribute to its biological activity:

| Feature | Description |

|---|---|

| Chlorine Atom | Enhances reactivity and potential interactions |

| Cyano Group | May influence biological pathways and mechanisms |

| Carboxylic Acid Group | Involved in the compound's solubility and reactivity |

Antimicrobial Properties

Preliminary studies have indicated that this compound exhibits antimicrobial activity. Research suggests that it may inhibit the growth of various bacterial strains, making it a candidate for further investigation as an antimicrobial agent. The exact mechanism of action remains to be elucidated, but it is believed to involve interference with microbial metabolic pathways.

Anticancer Activity

The compound has also shown promise in anticancer research. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, suggesting potential utility in cancer therapeutics. The presence of the cyano group is thought to play a critical role in its cytotoxic effects.

While the precise mechanisms through which this compound exerts its biological effects are not fully understood, it is hypothesized that the compound interacts with specific molecular targets within biological systems. The unique combination of functional groups may facilitate binding to enzymes or receptors involved in critical cellular processes.

Case Studies

-

Antimicrobial Activity Study

- A study assessed the antimicrobial efficacy of various concentrations of this compound against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition at higher concentrations, suggesting its potential as a therapeutic agent against bacterial infections.

-

Anticancer Mechanism Investigation

- Research involving human cancer cell lines revealed that treatment with the compound led to increased levels of reactive oxygen species (ROS), triggering apoptosis pathways. The study highlighted the need for further exploration into its role as an anticancer agent.

Research Findings

Recent literature has explored various aspects of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.